(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Description
(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene (abbreviated as Xyl-SKP) is a chiral bisphosphine ligand belonging to the SKP (spiroketal-phosphine) family. Key properties include:
- Molecular formula: C₅₂H₅₄O₂P₂
- Molecular weight: 772.93 g/mol
- Physical state: White crystalline solid
- Melting point: 102–103°C
- Stereochemistry: (S,S,S) configuration .
It features 3,5-dimethylphenyl groups on phosphorus atoms, contributing to steric bulk and electronic modulation. This ligand is air-sensitive and primarily used in asymmetric catalysis, such as enantioselective hydrogenation and cross-coupling reactions .
Properties
IUPAC Name |
[(10S,14S)-20-bis(3,5-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H54O2P2/c1-32-18-33(2)23-44(22-32)55(45-24-34(3)19-35(4)25-45)48-16-9-12-40-30-42-14-11-15-43-31-41-13-10-17-49(51(41)54-52(42,43)53-50(40)48)56(46-26-36(5)20-37(6)27-46)47-28-38(7)21-39(8)29-47/h9-10,12-13,16-29,42-43H,11,14-15,30-31H2,1-8H3/t42-,43-,52?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNVDHXMWJJRHM-BSPVRQSESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45C(C3)CCCC4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45[C@H](C3)CCC[C@H]4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H54O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H- benzopyrano[3,2-d]xanthene is a complex organophosphorus compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C52H54O2P2
- Molecular Weight : 772.9 g/mol
- CAS Number : 1429939-35-4
The compound functions primarily as a ligand in various catalytic processes and has shown potential in anti-cancer applications. Its structure allows it to interact with multiple biological targets, including protein kinases and phosphatases.
Anticancer Activity
Research indicates that (-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino] exhibits significant anticancer properties. The compound has been evaluated against several cancer cell lines with promising results:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | High sensitivity |
| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate sensitivity |
In studies conducted on various cell lines, the compound demonstrated potent cytotoxicity and inhibited cell growth effectively. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of p53 pathways.
Inhibition of Protein Interactions
The compound has been reported to inhibit critical protein interactions involved in cancer progression. For instance:
- MDM2/XIAP Inhibition : Similar to other dual inhibitors like MX69, (-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino] disrupts the interaction between MDM2 and p53, leading to increased levels of active p53 which can induce apoptosis in tumor cells.
Case Studies and Research Findings
- Study on Cytotoxicity : A study focused on the cytotoxic effects of the compound on a panel of cancer cell lines showed that it consistently inhibited proliferation and induced apoptosis more effectively than existing treatments.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound's phosphine groups play a crucial role in its binding affinity to target proteins involved in cancer signaling pathways.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that while the compound is well tolerated in vivo, its potency may require optimization for clinical applications.
Comparison with Similar Compounds
Ph-SKP: (-)-1,13-Bis(diphenylphosphino)-(5aS,8aS,14aS)-SKP
Tol-SKP: (-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-SKP
- Molecular formula : C₄₈H₄₆O₂P₂
- Molecular weight : 716.83 g/mol
- Substituents : 4-methylphenyl groups.
- Melting point : 90–92°C .
- Key difference : The para-methyl groups provide moderate steric bulk, intermediate between Ph-SKP and Xyl-SKP. This ligand is often used in reactions requiring balanced steric and electronic effects .
Enantiomeric Counterparts
- (R,R,R)-(+)-Ph-SKP and (R,R,R)-(+)-Tol-SKP : These enantiomers exhibit opposite stereoselectivity in asymmetric catalysis. For example, in hydrogenation reactions, they produce enantiomeric products compared to their (S,S,S) counterparts .
Comparison with Non-SKP Phosphine Ligands
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Molecular formula : C₃₉H₃₂OP₂
- Molecular weight : 578.62 g/mol
- Structure: Xanthene backbone with diphenylphosphino groups.
- Key difference : Lacks chiral centers, making it unsuitable for asymmetric catalysis. However, its rigid structure is advantageous in stabilizing metal centers in cross-coupling reactions .
(S,S)-Chiraphos (2,3-Bis(diphenylphosphino)butane)
- Molecular formula : C₂₈H₂₈P₂
- Molecular weight : 426.47 g/mol
- Structure : Flexible butane backbone.
- Key difference: Smaller steric profile and flexibility reduce enantioselectivity compared to SKP ligands. However, it is cost-effective for non-demanding asymmetric reactions .
Key Findings :
- Steric Effects : Xyl-SKP’s 3,5-dimethylphenyl groups create a highly congested environment, favoring high ee in hydrogenation but slowing reaction rates .
- Electronic Effects : Tol-SKP’s para-methyl groups enhance electron-donating properties, improving oxidative addition in cross-coupling .
- Chirality: SKP ligands outperform non-chiral ligands (e.g., Xantphos) in asymmetric synthesis but require stringent handling due to air sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
